Cas no 69626-75-1 (Benzofuran, 2-iodo-)

ベンゾフラン-2-ヨード(2-ヨードベンゾフラン)は、分子式C8H5IOで表される有機化合物です。ベンゾフラン骨格の2位にヨード基が導入された構造を持ち、有機合成中間体として重要な役割を果たします。特にパラジウム触媒を用いるクロスカップリング反応(鈴木・宮浦カップリングなど)において、求電子剤として高い反応性を示します。ヨード基の高い脱離能により、芳香族求核置換反応にも適しています。結晶性が良好で取り扱いが容易な点も特徴です。医薬品や機能性材料の合成において、多様な骨格構築に利用可能な高純度の試薬です。

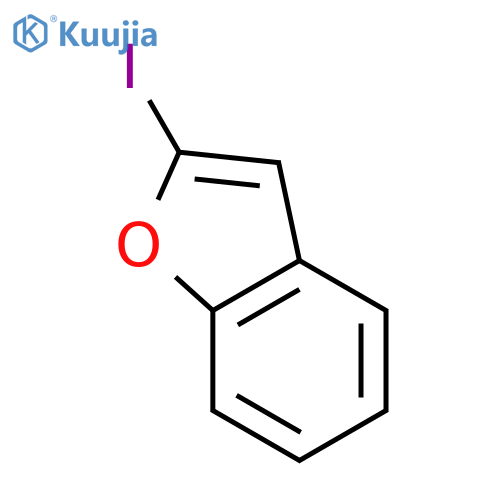

Benzofuran, 2-iodo- structure

商品名:Benzofuran, 2-iodo-

Benzofuran, 2-iodo- 化学的及び物理的性質

名前と識別子

-

- Benzofuran, 2-iodo-

- 2-iodo-1-benzofuran

- 2-iodobenzofuran

- BS-51676

- iodobenzofuran

- DTXSID50550702

- D83864

- WIBOBANRAWSQLV-UHFFFAOYSA-N

- YSWG268

- CS-0146181

- A917984

- 2-iodo-benzofuran

- FT-0711242

- SCHEMBL3452249

- MFCD18451197

- WLZ3233

- 69626-75-1

- EN300-646203

- DA-03493

-

- MDL: MFCD18451197

- インチ: InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H

- InChIKey: WIBOBANRAWSQLV-UHFFFAOYSA-N

- ほほえんだ: IC1=CC2=CC=CC=C2O1

計算された属性

- せいみつぶんしりょう: 243.93805

- どういたいしつりょう: 243.93851g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 13.1Ų

じっけんとくせい

- PSA: 13.14

Benzofuran, 2-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216821-100mg |

2-Iodo-benzofuran |

69626-75-1 | 97% | 100mg |

¥144.00 | 2024-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA811-50mg |

Benzofuran, 2-iodo- |

69626-75-1 | 97% | 50mg |

149.0CNY | 2021-07-15 | |

| Enamine | EN300-646203-10.0g |

2-iodo-1-benzofuran |

69626-75-1 | 95% | 10g |

$1001.0 | 2023-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA811-200mg |

Benzofuran, 2-iodo- |

69626-75-1 | 97% | 200mg |

362.0CNY | 2021-07-15 | |

| Enamine | EN300-646203-2.5g |

2-iodo-1-benzofuran |

69626-75-1 | 95% | 2.5g |

$457.0 | 2023-05-24 | |

| Enamine | EN300-646203-5.0g |

2-iodo-1-benzofuran |

69626-75-1 | 95% | 5g |

$675.0 | 2023-05-24 | |

| Chemenu | CM524180-100mg |

2-Iodobenzofuran |

69626-75-1 | 97% | 100mg |

$72 | 2023-02-17 | |

| Enamine | EN300-646203-0.05g |

2-iodo-1-benzofuran |

69626-75-1 | 95% | 0.05g |

$55.0 | 2023-05-24 | |

| 1PlusChem | 1P006A11-1g |

Benzofuran, 2-iodo- |

69626-75-1 | 97% | 1g |

$106.00 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSZ238-25g |

2-iodo-1-benzofuran |

69626-75-1 | 95% | 25g |

¥9014.0 | 2024-04-17 |

Benzofuran, 2-iodo- 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

69626-75-1 (Benzofuran, 2-iodo-) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69626-75-1)Benzofuran, 2-iodo-

清らかである:99%

はかる:5g

価格 ($):416.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:69626-75-1)2-Iodo-benzofuran

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ